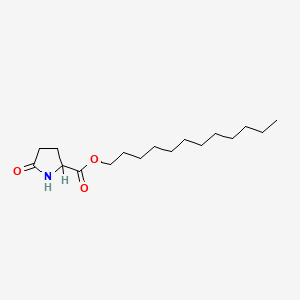

Dodecyl 5-oxo-DL-prolinate

Description

Overview of Pyrrolidone Carboxylic Acid (PCA) Derivatives and Proline Esters in Bio-Related Research

Pyrrolidone Carboxylic Acid (PCA), also known as pyroglutamic acid, is a cyclic derivative of the amino acid glutamic acid. cosmacon.detypology.com Discovered in 1882, PCA is a significant component of the skin's own natural moisturizing factor (NMF), where it functions as a humectant to increase water content in the skin's upper layers. paulaschoice.co.uklaponieskincare.com This makes PCA and its derivatives, particularly its salts (e.g., Sodium PCA, Zinc PCA, Copper PCA), widely used ingredients in cosmetic and dermatological products for their hydrating, sebum-regulating, and skin-barrier-strengthening properties. cosmacon.depaulaschoice.co.uklaponieskincare.com

Proline esters, a related class of compounds, are formed through the esterification of the amino acid proline. nih.gov These esters are a subject of significant interest in pharmaceutical and medical research. Studies have identified proline derivatives as potent and reversible transdermal permeation enhancers, capable of temporarily reducing the skin's barrier function to facilitate drug delivery. nih.gov For instance, research has shown that combining L-proline alkyl esters with drugs like naproxen (B1676952) can significantly increase the drug's permeability through the skin. mdpi.com Furthermore, proline-based peptide esters have been designed and synthesized as potential anti-diabetic agents that inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.gov Proline ester prodrugs are also being investigated as a strategy to improve drug delivery. researchgate.net

Significance of Amphiphilic Molecules in Biochemical and Biophysical Systems

Amphiphilic (or amphipathic) molecules are chemical compounds that possess both hydrophilic (water-loving) and lipophilic (fat-loving) properties. tutoring-blog.co.uk This dual nature is conferred by a molecular structure that typically includes a polar, hydrophilic head group and a non-polar, hydrophobic tail, often a long hydrocarbon chain. wikipedia.org

The significance of amphiphiles in biology is fundamental. Phospholipids (B1166683) are a prime example; these molecules are the primary structural components of all biological membranes. tutoring-blog.co.ukwikipedia.orgnumberanalytics.com Their amphiphilic nature drives them to self-assemble into lipid bilayers, with the hydrophilic heads facing the aqueous environment inside and outside the cell, and the hydrophobic tails sequestered in the interior of the membrane. wikipedia.orgnumberanalytics.com This arrangement creates a stable, selective barrier that is crucial for cellular integrity and function. tutoring-blog.co.uknumberanalytics.com Beyond membrane formation, amphiphilic molecules are vital in numerous other biological processes, including lipid metabolism and protein interactions. numberanalytics.com The capacity of amphiphiles to form structures such as micelles and vesicles has also made them a cornerstone of research in areas like drug and gene delivery. taylorfrancis.com

Historical and Contemporary Academic Interest in 5-oxo-DL-proline Scaffolds

The 5-oxo-DL-proline scaffold is the core structure of DL-pyroglutamic acid, a racemic mixture of the cyclic lactam of glutamic acid. nist.gov Historically, academic interest began with the discovery of pyroglutamic acid in 1882 and the subsequent elucidation of its role as a key moisturizing agent within the skin's NMF. laponieskincare.com

In contemporary science, the pyrrolidine (B122466) ring, which is central to the 5-oxo-proline structure, is one of the most preferred scaffolds in medicinal chemistry and drug design. nih.gov Its non-planar, three-dimensional structure is advantageous for exploring pharmacophore space and creating stereochemically complex molecules. nih.gov The 5-oxo-proline (pyroglutamate) core itself is being actively investigated for its potential in the synthesis of novel antibacterial agents. cymitquimica.compharmaffiliates.com Proline and its derivatives are considered highly relevant in chemical biology for developing peptidomimetics and enzyme inhibitors due to the conformational constraints imposed by the pyrrolidine ring. mdpi.com The d-proline (B559540) chemotype, specifically, is found in more than 20 approved or investigational drugs. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C17H31NO3 |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

dodecyl 5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-11-14-21-17(20)15-12-13-16(19)18-15/h15H,2-14H2,1H3,(H,18,19) |

InChI Key |

HJXPPCPJEYUQFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |

Synonyms |

dodecyl pyroglutamate dodecyl pyroglutamate, (L)-isomer dodecyl-L-pyroglutamate |

Origin of Product |

United States |

Enzymatic and Metabolic Transformations of 5 Oxo Dl Proline and Its Esters

Characterization of 5-Oxoprolinase Enzymes Involved in 5-oxo-L-proline Decyclization

5-Oxoprolinase (EC 3.5.2.9) is the key enzyme responsible for the decyclization of 5-oxo-L-proline (also known as pyroglutamate) to L-glutamate. wikipedia.org This reaction is a crucial step in the γ-glutamyl cycle, a pathway involved in glutathione (B108866) metabolism and amino acid transport. oup.comnih.gov The conversion is an endergonic reaction that requires the energy from ATP hydrolysis to proceed. researchgate.net

5-Oxoprolinase has been identified and purified from various microbial sources, revealing different types of the enzyme.

Pseudomonas putida : This bacterium possesses an ATP-dependent 5-oxoprolinase composed of two distinct protein components, A and B. nih.gov Neither component is active alone, but together they catalyze the conversion of 5-oxoproline to glutamate (B1630785). researchgate.net Component A is responsible for the 5-oxoproline-dependent hydrolysis of ATP. researchgate.net

Alcaligenes faecalis : A novel, ATP-independent 5-oxoprolinase was discovered in Alcaligenes faecalis N-38A. nih.gov This monomeric enzyme was purified to homogeneity from cell extracts using techniques such as chromatography on a Sephadex G-100 column. nih.gov The purification resulted in a 9,770-fold increase in specific activity with a 16.6% yield. nih.gov

Saccharomyces cerevisiae : The yeast S. cerevisiae contains an ATP-dependent 5-oxoprolinase encoded by the OXP1/YKL215c gene. oup.com For purification, the N-terminally His-tagged recombinant protein was expressed in its native host, S. cerevisiae, and purified from crude extracts using Ni-NTA affinity chromatography followed by gel filtration chromatography. oup.com

The enzymatic properties of 5-oxoprolinases vary depending on their source and type (ATP-dependent vs. ATP-independent).

The ATP-independent enzyme from Alcaligenes faecalis is specific for the L-isomer of pyroglutamate (B8496135) and does not act on D-pyroglutamate. nih.gov It exhibits an optimal pH for decyclization at 7.4. nih.gov

For ATP-dependent enzymes, kinetic studies have been performed on those from both mammalian and yeast sources. The 5-oxoprolinase purified from rat kidney showed a sequential reaction mechanism. nih.gov In S. cerevisiae, the enzyme functions as a dimer and follows Michaelis-Menten kinetics. oup.com The reaction is typically assayed at 37°C. oup.com

Table 1: Kinetic and Enzymatic Properties of 5-Oxoprolinases

| Source Organism | Enzyme Type | Optimal pH | Km (5-oxoproline) | Vmax | Other Properties |

|---|---|---|---|---|---|

| Alcaligenes faecalis N-38A | ATP-Independent | 7.4 | Not Reported | Not Reported | Monomeric protein with a molecular weight of 47,000 Da. nih.gov |

| Saccharomyces cerevisiae | ATP-Dependent | 8.0 (assay condition) | 159 µM | 3.5 nmol h-1 µg-1 protein | Functions as a dimer. oup.com |

| Rat Kidney | ATP-Dependent | Not Reported | 31.6 µM | 1.2 µmol min-1 | Requires Mg2+ and K+ for activity. nih.govnih.gov |

The mechanisms of 5-oxoprolinase action differ significantly between the ATP-dependent and ATP-independent types.

ATP-Independent 5-Oxoprolinase : The enzyme from Alcaligenes faecalis represents a simpler catalytic system. It directly catalyzes the decyclization of L-pyroglutamate without the need for ATP hydrolysis or metal ion cofactors. nih.gov The gene sequence for this enzyme shows no significant similarity to other known proteins, indicating a unique evolutionary path. researchgate.net

ATP-Dependent 5-Oxoprolinase : This more common type couples the energetically unfavorable ring-opening of 5-oxoproline to the favorable hydrolysis of ATP. wikipedia.orgresearchgate.net The reaction proceeds via a phosphorylated intermediate. researchgate.net

In eukaryotes, the enzyme is a large, homodimeric protein where each subunit contains two distinct domains (HyuA and HyuB). oup.comnih.gov

In prokaryotes like Bacillus subtilis, the enzyme is a complex of three different proteins: PxpA, PxpB, and PxpC. nih.govresearchgate.net

Studies on the Pseudomonas putida enzyme suggest a mechanism involving an enzyme-bound phosphorylated tetrahedral intermediate. researchgate.net The binding of both ATP and 5-oxoproline induces a conformational change in the enzyme, which facilitates the reaction. nih.gov

Role of 5-oxo-DL-proline in Microbial Metabolism and Detoxification Pathways

While often viewed as an intermediate in the γ-glutamyl cycle, 5-oxoproline is also a spontaneous and potentially toxic byproduct of the cyclization of glutamate and glutamine. nih.govresearchgate.net Consequently, many microorganisms have evolved pathways to detoxify and metabolize it.

Clostridioides difficile, an anaerobic pathogen, demonstrates a remarkable ability to not only detoxify 5-oxoproline but also to use it as a valuable nutrient source. emory.edubiorxiv.orgnih.gov

When supplemented with 5-oxoproline, wild-type C. difficile shows significantly improved growth and culture density. biorxiv.org

The growth supported by 5-oxoproline is even more robust than that supported by its metabolic product, glutamic acid, suggesting it is a readily utilized nutrient. biorxiv.org

This utilization allows C. difficile to convert a potentially harmful metabolic byproduct into an effective energy source, supporting its growth as both a carbon and a nitrogen source. biorxiv.orgnih.govnih.gov

In many prokaryotes, the metabolism of 5-oxoproline is governed by specific operons.

KipOTIA/Pxp Operon : In Bacillus subtilis, the PxpA, PxpB, and PxpC proteins form an ATP-dependent 5-oxoprolinase. nih.govresearchgate.net In C. difficile, the orthologous system is the kipOTIA operon (also referred to as the pxp operon). emory.edunih.govnih.gov

This operon encodes a functional oxoprolinase complex that is essential for the detoxification and utilization of 5-oxoproline. emory.edubiorxiv.orgnih.gov Deletion of the kipOTIA operon in C. difficile leads to growth retardation in the presence of 5-oxoproline, confirming the operon's role in its metabolism. biorxiv.org

The Kip complex (specifically KipO, KipI, and KipA proteins) detoxifies 5-oxoproline by converting it to glutamic acid. emory.edubiorxiv.org This dual function prevents the buildup of toxic 5-oxoproline levels while simultaneously providing the bacterium with a nutrient source. biorxiv.org

Potential for Biocatalytic Synthesis or Transformation Involving Dodecyl 5-oxo-DL-prolinate

The application of enzymes, or biocatalysis, in chemical synthesis has gained significant traction as an alternative to traditional chemical methods. ucl.ac.uk Biocatalysis offers numerous advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact. rsc.orgacs.org In the context of this compound, biocatalysis presents a promising avenue for both its synthesis and potential transformations.

Biocatalytic Synthesis

The synthesis of esters from an acid and an alcohol is a reaction well-suited for a class of enzymes known as lipases (EC 3.1.1.3). acs.orgnih.gov Research has demonstrated the feasibility of using lipases to produce long-chain fatty esters of L-pyroglutamic acid (5-oxo-L-proline). researchgate.netnih.govresearchgate.net

One of the most effective biocatalysts for this type of reaction is the lipase (B570770) B from the yeast Candida antarctica (often immobilized and sold as Novozym 435). researchgate.netnih.gov Studies have shown that this enzyme can efficiently catalyze the esterification or transesterification of pyroglutamic acid derivatives with long-chain alcohols like dodecanol. researchgate.netnih.govresearchgate.net

A key strategy to improve reaction yields involves a two-step process. First, an ethyl or methyl ester of pyroglutamic acid is synthesized. This intermediate often has better solubility in organic solvents than the free acid. researchgate.netresearchgate.net In the second step, a lipase-catalyzed alcoholysis reaction is performed where the short-chain alkyl group is exchanged for the long-chain dodecyl group from dodecanol. researchgate.netresearchgate.net

Research into the synthesis of dodecyl pyroglutamate has identified optimized reaction conditions. For instance, using Candida antarctica lipase B in acetonitrile (B52724) as a solvent, with a 1:5 molar ratio of the pyroglutamate ester to the fatty alcohol, can yield satisfactory results of 65-70% within 24 hours. researchgate.net In a comparative study, the lipase-catalyzed synthesis of dodecyl pyroglutamate from a pyroglutamic acid alkyl ester intermediate achieved a 79% molar yield, outperforming a chemical catalysis method using an ion exchange resin which yielded 69%. nih.govresearchgate.net

The following table summarizes findings from research on the lipase-catalyzed synthesis of pyroglutamic acid esters:

| Enzyme Source | Substrates | Solvent | Key Findings | Yield | Reference |

| Candida antarctica Lipase B | Ethyl pyroglutamate, Dodecanol | Acetonitrile | A 1:5 molar ratio of substrates was optimal. | 65-70% | researchgate.net |

| Candida antarctica Lipase B | Methyl pyroglutamate, Dodecanol | Not specified | Biocatalyst gave a higher molar yield compared to ion exchange resin catalysis. | 79% | nih.govresearchgate.net |

| Various Lipases | Pyroglutamic acid, Medium-chain alcohols | Acetonitrile | A two-step process via an ethyl pyroglutamate intermediate is more efficient. | - | researchgate.net |

When starting with 5-oxo-DL-proline (a racemic mixture), the stereoselectivity of lipases becomes a critical factor. Lipases are well-known for their ability to discriminate between enantiomers in a racemic mixture, a property extensively used for the kinetic resolution of racemic acids and esters. mdpi.comnih.govsrce.hr In a typical kinetic resolution for esterification, the enzyme will preferentially catalyze the reaction of one enantiomer (e.g., the L-form) with the alcohol, leaving the other enantiomer (the D-form) largely unreacted. nih.gov This would result in a mixture containing Dodecyl 5-oxo-L-prolinate and unreacted 5-oxo-D-proline. This process allows for the separation of the enantiomers, which is a significant advantage in producing stereochemically pure compounds. nih.gov

Biocatalytic Transformation

The primary metabolic transformation of the parent compound, 5-oxo-L-proline, in many organisms is its conversion to L-glutamate. nih.gov This reaction is catalyzed by the enzyme 5-oxoprolinase (EC 3.5.2.9). nih.gov Most known 5-oxoprolinases are ATP-dependent, requiring energy from ATP hydrolysis to break the lactam ring. nih.gov However, a novel ATP-independent 5-oxoprolinase has been discovered in Alcaligenes faecalis, which catalyzes the reversible decyclization of L-pyroglutamate to L-glutamate. nih.gov

While there is no direct research on the enzymatic transformation of this compound, it is plausible that the ester could be a substrate for hydrolytic enzymes. The same lipases that catalyze its synthesis could, under different conditions (e.g., in an aqueous environment), catalyze the reverse reaction: the hydrolysis of the ester bond to yield 5-oxo-DL-proline and dodecanol. acs.org Lipases often exhibit enantioselectivity in hydrolysis as well, meaning they might preferentially hydrolyze one enantiomer of the racemic ester over the other. nih.gov For example, Pseudomonas lipase has been shown to selectively hydrolyze L-amino acid esters. nih.gov

Further transformation would require the action of a 5-oxoprolinase on the released 5-oxoproline. The substrate specificity of 5-oxoprolinases for the dodecyl ester itself has not been reported. It is generally understood that these enzymes act on the free acid. nih.gov Therefore, a two-step enzymatic pathway could be envisioned for the complete breakdown: first, hydrolysis of the ester by a lipase, followed by the ring-opening of the resulting 5-oxoproline by a 5-oxoprolinase.

Interactions with Biological Systems and Mechanistic Investigations in Vitro/cellular Models

Membrane Interaction Studies of Dodecyl 5-oxo-DL-prolinate and Derivatives

The efficacy of this compound and its related compounds as skin permeation enhancers is primarily attributed to their interaction with the stratum corneum, the outermost layer of the skin. uco.es This layer's barrier function is mainly due to its unique lipid and protein structure. uco.es

In vitro studies utilizing human skin models are instrumental in understanding how these compounds facilitate the passage of substances through the skin.

The impact of this compound derivatives on the protein structures within the stratum corneum, such as keratin, has been found to be minimal. nih.gov Infrared spectroscopy analyses have revealed negligible effects on the protein conformation within the stratum corneum. nih.gov This suggests a selective action on the lipid components of the skin barrier, which is a desirable characteristic for a permeation enhancer, as significant alteration of protein structure could lead to irreversible skin damage.

When compared to other permeation enhancers containing a dodecyl chain, proline-derived enhancers demonstrate notable efficacy. For instance, dodecyl prolinates with N-acetyl (Pro2), propionyl (Pro3), and butyryl (Pro4) chains have been identified as potent enhancers for model drugs like theophylline (B1681296) and diclofenac. nih.gov In a comparative study, these proline derivatives were generally found to be more active than derivatives of 4-hydroxyproline (B1632879) and pyrrolidone carboxylic acid. nih.gov Another dodecyl-containing enhancer, sodium dodecyl sulfate (B86663) (SDS), is known to interact with and disorder the stratum corneum lipids. researchgate.net However, the effects of proline-based enhancers are considered advantageous due to their reversible action. nih.gov

| Enhancer Derivative | Model Drug | Enhancement Ratio (ER) |

| N-acetyl proline dodecyl ester (Pro2) | Theophylline | 28 |

| N-propionyl proline dodecyl ester (Pro3) | Theophylline | 31 |

| N-butyryl proline dodecyl ester (Pro4) | Theophylline | 25 |

Table 1: Enhancement ratios of theophylline flux across human skin in the presence of different dodecyl prolinate derivatives. The enhancement ratio is a fold increase in flux compared to a control without an enhancer. nih.gov

Elucidation of Mechanism of Action as a Skin Permeation Enhancer in in vitro Human Skin Models

Cellular-Level Studies of this compound and Its Derivatives

The in vitro toxicity of dodecyl prolinate derivatives has been evaluated using model cell lines such as 3T3 fibroblasts and HaCaT keratinocytes. nih.gov Studies have shown that enhancers like N-acetyl, propionyl, and butyryl dodecyl prolinates (Pro2, Pro3, and Pro4) exhibit acceptable in vitro toxicities, with IC50 values in the tens of µM range. nih.gov This level of toxicity is considered to be within an acceptable range for potential in vivo applications. nih.gov The intricate communication between fibroblasts and keratinocytes is vital for maintaining skin homeostasis. researchgate.netresearchgate.net While some chemicals can induce cytokine release from these cells at cytotoxic concentrations, the proline-derived enhancers have been noted for their relatively low toxicity profile in these in vitro models. nih.govnih.gov

| Compound | Cell Line | IC50 (µM) |

| N-acetyl proline dodecyl ester (Pro2) | 3T3 Fibroblasts, HaCaT Keratinocytes | In the tens of µM |

| N-propionyl proline dodecyl ester (Pro3) | 3T3 Fibroblasts, HaCaT Keratinocytes | In the tens of µM |

| N-butyryl proline dodecyl ester (Pro4) | 3T3 Fibroblasts, HaCaT Keratinocytes | In the tens of µM |

Table 2: In vitro cytotoxicity of dodecyl prolinate derivatives on model skin cell lines. nih.gov

Investigation of Non-Toxic Concentrations for Research Applications

Typically, a series of cytotoxicity assays would be employed using relevant cell lines. These assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, measure cell viability and metabolic activity. biomedpharmajournal.org In such an experiment, cells would be exposed to a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). biomedpharmajournal.org The concentration at which no significant reduction in cell viability is observed, when compared to an untreated control, would be considered non-toxic and suitable for subsequent research applications. For instance, a study on related proline derivatives investigated their effects on cancer cell lines at concentrations above 10 µM.

It is also common practice to use a solvent control, such as dimethyl sulfoxide (B87167) (DMSO), to ensure that the vehicle used to dissolve the compound does not contribute to any observed toxicity. biomedpharmajournal.org The concentration of DMSO is typically kept low, often below 0.05%, to minimize its potential effects on the cells. biomedpharmajournal.org

Exploratory Antimicrobial Activity of 5-oxo-DL-proline Esters

The antimicrobial potential of 5-oxo-DL-proline and its derivatives has been a subject of interest in various studies. These compounds, which can be derived from natural sources, have shown promise in inhibiting the growth of various microorganisms.

Analysis of Antibacterial Activity Observed in Related 5-oxo-DL-proline Methyl Esters

Research has identified 5-oxo-DL-proline methyl ester as a bioactive compound with potential antibacterial properties. This compound has been detected in the methanolic extracts of various plants and has been associated with antimicrobial and anti-inflammatory activities. innovareacademics.ininnovareacademics.in

For example, a study analyzing the components of Triphala, an herbal formulation, identified DL-Proline, 5-oxo-, methyl ester as one of the bioactive constituents. innovareacademics.inresearchgate.net This compound was suggested to have antioxidant and anti-inflammatory properties. innovareacademics.ininnovareacademics.in Another study on the methanolic extracts of Bougainvillea sp. bracts also identified the presence of DL-proline, 5-oxo-methyl ester, which was described as a flavonoid compound with antibacterial, anti-inflammatory, and antioxidant properties. utm.my The presence of this ester was noted in both purple (0.14%) and white (0.24%) bract extracts. utm.my

Furthermore, phytochemical profiling of Allium odorum L. using Gas Chromatography-Mass Spectrometry (GC-MS) also revealed the presence of DL-5-oxo-Proline, methyl ester among its major compounds with known biological activities. imphalcollege.edu.in Similarly, GC-MS analysis of Onosma gmelinii extracts identified DL-Proline, 5-oxo-, methyl ester as a component. nih.gov

The general methodology for assessing antibacterial activity often involves techniques like the disc diffusion method or micro-well dilution to determine the minimum inhibitory concentration (MIC). biomedpharmajournal.orgresearchgate.net In a typical disc diffusion assay, a standardized inoculum of bacteria is spread on an agar (B569324) plate, and paper discs impregnated with the test compound are placed on the surface. biomedpharmajournal.org The diameter of the zone of inhibition around the disc indicates the extent of antibacterial activity. biomedpharmajournal.org The micro-well dilution method involves exposing bacteria to serial dilutions of the compound in a liquid medium to determine the lowest concentration that prevents visible growth. biomedpharmajournal.org

Potential for this compound to Influence Microbial Biofilm Formation

Microbial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). microbialcell.com This matrix, which can consist of polysaccharides, proteins, and extracellular DNA (eDNA), protects the embedded bacteria from environmental stresses, including antibiotics, making biofilm-related infections particularly difficult to treat. microbialcell.com The formation of a biofilm is a multi-step process that includes initial attachment of planktonic bacteria to a surface, proliferation into microcolonies, maturation of the biofilm structure, and finally, dispersion of bacteria to colonize new sites. microbialcell.com

Given the amphiphilic nature of this compound, combining a hydrophilic 5-oxoproline head with a lipophilic dodecyl tail, it is plausible that this compound could interfere with the biofilm formation process. ontosight.aiontosight.ai The long dodecyl chain could potentially disrupt the hydrophobic interactions that are crucial for the initial attachment of bacteria to surfaces, a critical first step in biofilm development.

Furthermore, the structure of this compound is somewhat analogous to certain quorum sensing molecules that bacteria use to communicate and coordinate biofilm formation. It is conceivable that this compound could act as a competitive inhibitor, interfering with bacterial signaling pathways and thereby preventing the coordinated expression of genes required for biofilm maturation.

While direct studies on the effect of this compound on biofilm formation are lacking, research on other surface-active compounds has shown that they can effectively inhibit biofilm development. The mechanism often involves altering the surface properties of either the bacteria or the substrate, making attachment less favorable. Given that related proline derivatives have been investigated for their ability to enhance the permeation of substances through the skin by interacting with lipid barriers, it is reasonable to hypothesize a similar interaction with the lipid-containing membranes of bacteria and the EPS matrix of biofilms. nih.gov

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Alkyl Chain Length on Biological Interactions

The length of the alkyl chain in proline-based compounds is a critical determinant of their biological interactions, particularly their ability to enhance the permeation of substances across the skin barrier.

Influence of Dodecyl Moiety on Permeation Enhancement Efficacy

The dodecyl (C12) moiety plays a significant role in the permeation-enhancing capabilities of Dodecyl 5-oxo-DL-prolinate. Research has consistently shown that an alkyl chain of approximately 12 carbons strikes an optimal balance between lipophilicity, which allows for interaction with the lipid-rich stratum corneum, and the ability to disrupt the organized lipid structure, thereby facilitating drug passage. mdpi.com Studies on various N-alkylmorpholines demonstrated a "bell-shaped" relationship between enhancing activity and the length of the hydrocarbon chain, with derivatives having 10-14 carbons showing the most potent effects. nih.gov This suggests that the dodecyl group in this compound is well-suited for maximizing permeation enhancement. The lipophilic nature of the dodecyl chain allows it to intercalate into the lipid bilayers of the stratum corneum, increasing their fluidity and creating pathways for drug molecules to penetrate. mdpi.com

Modulating Activity Through Variations in Esterifying Alcohols

The biological activity of prolinate derivatives can be modulated by altering the esterifying alcohol, which directly influences the length and nature of the alkyl chain. While the dodecyl ester has shown significant efficacy, variations in this chain can lead to a spectrum of activities. For instance, in studies of other amphiphilic compounds, increasing the alkyl chain length generally leads to increased interaction with cell membranes. nih.govresearchgate.net However, this relationship is not always linear. For some applications, an optimal chain length exists, beyond which activity may decrease due to factors like reduced solubility or excessive hydrophobicity leading to aggregation. mdpi.comasm.org For example, in a series of N-alkylmorpholines, derivatives with C10-C14 alkyl chains were found to be the most effective permeation enhancers, surpassing even unsaturated derivatives like the oleyl (C18) form. nih.gov This highlights the importance of the specific length and saturation of the alkyl chain in determining biological function.

Role of N-Acyl Substituents on Activity of Dodecyl Prolinate Derivatives

The introduction and modification of N-acyl substituents on dodecyl prolinate derivatives provide another avenue for fine-tuning their biological activity, particularly in the context of permeation enhancement and cellular interactions.

Correlation of Acyl Chain Length with Permeation Enhancement

Table 1: Enhancement Ratios of N-Acylated Dodecyl Prolinates for Theophylline (B1681296) Permeation

| Compound | N-Acyl Chain | Enhancement Ratio (ER) |

|---|---|---|

| Pro2 | Acetyl (C2) | 28 |

| Pro3 | Propionyl (C3) | 31 |

| Pro4 | Butyryl (C4) | 25 |

Data sourced from permeation studies on model drugs. nih.gov

Effects of N-Acylation on Cellular Compatibility

While N-acylation can enhance the desired biological activity, it is also crucial to consider its effects on cellular compatibility. Studies on N-acylated dodecyl prolinates (specifically with acetyl, propionyl, and butyryl chains) have shown them to have acceptable in vitro toxicities on fibroblast and keratinocyte cell lines, with IC50 values in the tens of micromolar range. dntb.gov.uaresearchgate.net This indicates a reasonable safety profile at concentrations effective for permeation enhancement. However, it is a general observation that increasing the length of an acyl chain can lead to increased cytotoxicity. nih.gov This is often attributed to a greater affinity for and disruption of cellular membranes. nih.gov Therefore, while longer N-acyl chains might be explored for other reasons, their potential for increased toxicity must be carefully evaluated. The balance between enhanced activity and cellular compatibility is a key consideration in the design of these molecules.

Stereochemical Influences on Activity (DL- vs. L-forms)

The stereochemistry of the proline ring, specifically the difference between the racemic DL-form and the pure L-form, can influence the biological activity of Dodecyl 5-oxo-prolinate. The effect of an N-acetylated racemic (DL) proline derivative was found to be comparable to its individual L- and D-enantiomers in terms of permeation enhancement. nih.gov This suggests that for this particular biological action, the stereochemistry of the proline ring may not be a critical determinant. However, in other biological contexts, stereochemistry can play a much more significant role. The three-dimensional structure of a molecule is crucial for its interaction with chiral biological targets such as enzymes and receptors. nih.gov For instance, in the development of prolyl oligopeptidase inhibitors, the specific stereoconfiguration of the proline ring is essential for potent activity. nih.gov Therefore, while the permeation enhancement effect of Dodecyl 5-oxo-prolinate may be less sensitive to stereochemistry, for other potential biological activities, the difference between the DL- and L-forms could be substantial.

Computational and Theoretical Investigations of Dodecyl 5 Oxo Dl Prolinate

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (Hypothetical Biological Targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. science.gov This is often used to predict the interaction between a small molecule (ligand) and a protein (receptor). Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the predicted complex over time, providing a more detailed picture of the interaction. nih.gov

Given the structure of Dodecyl 5-oxo-DL-prolinate, which combines a hydrophilic pyroglutamic acid head with a lipophilic dodecyl tail, several hypothetical protein targets could be considered for docking studies. These might include enzymes involved in lipid metabolism or proteins with hydrophobic binding pockets.

Hypothetical Docking Study:

A hypothetical molecular docking study could be performed against a target such as a cyclooxygenase (COX) enzyme, which has a known hydrophobic channel. nih.gov The purpose would be to investigate if this compound could act as a potential inhibitor or modulator.

Interactive Data Table: Hypothetical Docking Scores of this compound and Analogs against a Target Protein

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |

| This compound | -7.8 | Tyr385, Ser530, Arg120 | Hydrophobic, Hydrogen Bond |

| Dodecyl Alcohol | -6.2 | Tyr385, Leu352 | Hydrophobic |

| Pyroglutamic Acid | -4.5 | Arg120, Tyr355 | Hydrogen Bond, Electrostatic |

| Ibuprofen (Control) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

Following the initial docking, MD simulations would be crucial to assess the stability of the predicted binding pose. The simulation would track the atomic movements of the ligand and protein over several nanoseconds. Analysis of the root-mean-square deviation (RMSD) of the ligand within the binding site would indicate the stability of the interaction. A stable complex would suggest that this compound could be a viable ligand for the hypothetical target.

Computational Modeling of Compound-Membrane Interactions

The amphiphilic nature of this compound, possessing both a polar head group (5-oxo-DL-prolinate) and a long nonpolar tail (dodecyl chain), suggests it will interact significantly with cell membranes. iphy.ac.cn Computational modeling, particularly MD simulations, can elucidate the dynamics and thermodynamics of these interactions at the atomic level. nih.gov

The passage of molecules across the cell membrane is a critical step for the bioavailability of many compounds. MD simulations can be used to model the permeation of this compound through a model lipid bilayer, such as one composed of dipalmitoylphosphatidylcholine (DPPC). iphy.ac.cnresearchgate.net

The simulation would involve placing the this compound molecule in the aqueous phase near the lipid bilayer and observing its behavior over time. The potential of mean force (PMF) along the axis perpendicular to the membrane surface can be calculated to determine the free energy barrier for permeation. nih.gov For amphiphilic molecules like this, the permeation process is expected to be a multi-step event: partitioning from the aqueous phase into the headgroup region of the bilayer, diffusion across the hydrophobic core, and finally partitioning into the aqueous phase on the other side. researchgate.net

Interactive Data Table: Hypothetical Free Energy Barriers for Permeation Steps

| Permeation Step | Location in Bilayer | Hypothetical Free Energy Barrier (kcal/mol) |

| Partitioning into Headgroups | Water-Lipid Interface | -2.5 (Favorable) |

| Diffusion through Hydrophobic Core | Center of Bilayer | +8.0 (Unfavorable) |

| Exit into Aqueous Phase | Lipid-Water Interface (trans side) | +2.5 (Unfavorable) |

These hypothetical values suggest that while the molecule readily enters the membrane, its passage through the dense hydrocarbon core represents the main barrier to passive diffusion. The rate of permeation would be inversely related to the height of this energy barrier. nih.gov

The dodecyl chain is expected to be the primary driver of the compound's interaction with the lipid bilayer's hydrophobic core. iphy.ac.cn MD simulations allow for a detailed analysis of these non-covalent interactions.

Hydrophobic Interactions: The long alkyl chain will favorably interact with the acyl chains of the lipid molecules through van der Waals forces. This interaction is entropically driven, as it minimizes the disruption of the hydrogen-bonding network of water molecules. Simulations of similar molecules like sodium dodecyl sulfate (B86663) (SDS) show that the dodecyl chain aligns parallel to the lipid tails within the membrane core. iphy.ac.cn

Hydrophilic Interactions: The 5-oxo-DL-prolinate headgroup, containing a carbonyl group and an amide, is capable of forming hydrogen bonds. It is expected to reside near the polar headgroups of the phospholipids (B1166683) at the water-lipid interface. iphy.ac.cn

Analysis of the radial distribution function (RDF) from an MD simulation can quantify the probability of finding lipid atoms or water molecules at a certain distance from the atoms of this compound. This would reveal the specific interactions and solvation structure around the molecule as it partitions into the membrane.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic properties of this compound. sciepub.com These calculations solve the Schrödinger equation for the molecule to determine its electron distribution, molecular orbitals, and other electronic properties. arxiv.org

From these calculations, several key descriptors of reactivity can be obtained:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the oxygen of the carbonyl group in the pyroglutamate (B8496135) ring is expected to be a region of high negative potential.

Atomic Charges: These calculations can assign partial charges to each atom in the molecule, providing a more quantitative measure of the charge distribution and identifying potential sites for electrostatic interactions.

Interactive Data Table: Hypothetical Quantum Chemical Properties of this compound

| Property | Predicted Value | Implication |

| HOMO Energy | -6.8 eV | Moderate electron-donating ability |

| LUMO Energy | -0.5 eV | Low electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | High kinetic stability |

| Dipole Moment | 3.2 Debye | Moderate polarity |

| Most Negative Atomic Charge | Oxygen of C=O (-0.55 e) | Site for hydrogen bonding/electrophilic attack |

These theoretical investigations, from molecular docking and dynamics to quantum chemistry, provide a multi-faceted computational profile of this compound. While hypothetical, these studies lay a foundation for understanding its potential interactions in biological systems and guide the design of future experimental research.

Future Research Directions and Unexplored Academic Applications

Development of Novel Dodecyl 5-oxo-DL-prolinate Derivatives for Targeted Research

The synthesis of novel derivatives from a parent molecule is a cornerstone of discovering new functionalities and applications. For this compound, future research could focus on creating a library of derivatives with tailored properties for specific research targets. The pyrrolidine (B122466) ring and the ester linkage are amenable to a variety of chemical modifications.

Research into derivatives of the parent L-pyroglutamic acid has already shown promise in yielding compounds with significant biological activities. For instance, a series of L-pyroglutamic acid analogues have been synthesized and evaluated for their antifungal and anti-inflammatory properties. nih.gov Specifically, certain ester derivatives demonstrated potent antifungal activity against Phytophthora infestans, with EC50 values for compounds 2d and 2j being approximately seven times more effective than the commercial fungicide azoxystrobin. nih.gov Another study focused on creating sulfonyl ester derivatives of L-pyroglutamic acid, which exhibited moderate antifungal activity against a range of plant pathogens, including Fusarium graminearum and Alternaria brassicae. frontiersin.org

Future work could systematically modify the dodecyl chain length, introduce branching, or incorporate functional groups to modulate the lipophilicity and, consequently, the biological membrane interaction of the molecule. Furthermore, modifications to the pyroglutamic acid ring, such as the introduction of substituents at the 4-position, could lead to derivatives with novel biological activities, a strategy that has been successfully employed for other pyroglutamic acid derivatives. researchgate.net The development of such derivatives could be invaluable for creating probes to study biological processes or as lead compounds in non-therapeutic research areas. A study on novel tricyclic pyroglutamide derivatives has demonstrated how modifications can lead to potent inverse agonists for specific receptors. nih.gov

Potential Areas for Derivative Synthesis and Research:

| Derivative Class | Potential Research Application | Rationale |

| Varying Alkyl Chain Esters | Studying structure-activity relationships in membrane interactions | Modifying lipophilicity to understand its effect on permeation and interaction with cellular membranes. |

| Functionalized Dodecyl Chains | Development of targeted molecular probes | Incorporation of fluorescent tags or reactive groups for imaging or affinity chromatography. |

| Substituted Pyrrolidine Rings | Discovery of novel biocidal or plant-enhancing activities | Altering the polar head to interact with different biological targets in agricultural pathogens or plants. nih.govfrontiersin.org |

| Diastereomeric and Enantiopure Variants | Investigation of stereospecific biological interactions | Separating and studying the DL- and L-forms to understand enantioselective effects in biological systems. |

Advanced Spectroscopic and Imaging Techniques for Investigating Biological Interactions

Understanding how this compound interacts with biological systems at a molecular level is crucial for unlocking its potential. While basic characterization exists, the application of advanced spectroscopic and imaging techniques remains a largely unexplored area.

Future research could employ a suite of these techniques to elucidate the compound's behavior in biological environments. For example, Nuclear Magnetic Resonance (NMR) spectroscopy could be used to study the compound's interaction with model cell membranes or specific proteins. researchgate.net Changes in the chemical shifts and relaxation times of both the lipid and the compound could provide insights into the depth of membrane penetration and the orientation of the molecule within the lipid bilayer. Mass spectrometry is another powerful tool for identifying and quantifying the compound and its potential metabolites in biological samples. vulcanchem.com

Infrared (IR) spectroscopy could be utilized to probe changes in the secondary structure of proteins upon interaction with this compound, indicating potential binding events. When combined with techniques like X-ray crystallography, a detailed atomic-level picture of the interaction between the compound and a target protein could be achieved. researchgate.net

Fluorescence microscopy could also be a valuable tool. By synthesizing a fluorescently-labeled derivative of this compound, its localization and transport within cells or tissues could be visualized in real-time, providing critical information about its bioavailability and sites of action.

Spectroscopic Techniques and Potential Research Questions:

| Technique | Research Question | Expected Outcome |

| Nuclear Magnetic Resonance (NMR) | How does this compound insert into and affect the dynamics of a lipid bilayer? | Detailed information on the orientation, depth of insertion, and effect on membrane fluidity. researchgate.net |

| Mass Spectrometry (MS) | What are the metabolic fates of this compound in a given biological system? | Identification of breakdown products and metabolic pathways. vulcanchem.com |

| Infrared (IR) Spectroscopy | Does this compound induce conformational changes in target proteins? | Insight into protein binding and potential mechanisms of action. |

| Fluorescence Microscopy | Where does this compound localize within a cell or organism? | Visual evidence of uptake, distribution, and target organelles. |

Integration of this compound into Biocatalysis and Enzyme Engineering Research

The synthesis of esters using enzymes is a growing field in green chemistry, offering high selectivity and mild reaction conditions. Research has already demonstrated the feasibility of synthesizing dodecyl pyroglutamate (B8496135) (pyroglutamate lauroyl ester) through biocatalysis. nih.govresearchgate.net

One study detailed a two-step process for producing dodecyl pyroglutamate, where the lipase (B570770) from Candida antarctica B (Novozym 435) proved to be the most effective biocatalyst, achieving a 73% formation of the ester in 6 hours. nih.govresearchgate.net When compared to a chemical catalyst (Amberlyst IR120H resin), the lipase-catalyzed reaction gave a higher molar yield of 79% versus 69%. researchgate.net Another patent describes a process for the enzymatic synthesis of pyroglutamic esters using an immobilized lipase under reduced pressure. google.com

These findings open up several avenues for future research. Enzyme engineering could be employed to improve the efficiency, stability, and substrate specificity of lipases for the synthesis of this compound and its derivatives. Directed evolution or rational design could be used to create mutant enzymes with enhanced performance in non-aqueous environments, which are often used for ester synthesis.

Furthermore, this compound itself could be investigated as a substrate for various hydrolases, such as esterases and peptidases, which are known to act on similar compounds. google.com This could be relevant for understanding its breakdown in biological systems or for developing novel biocatalytic cascades. The study of enzymes like 5-oxoprolinase, which catalyzes the conversion of 5-oxo-L-proline to L-glutamic acid, could also provide insights into the metabolic pathways of the pyroglutamate moiety. nih.gov

Biocatalysis Research Opportunities:

| Research Area | Objective | Potential Impact |

| Enzyme Engineering | Enhance the catalytic efficiency and stability of lipases for dodecyl pyroglutamate synthesis. | Development of more sustainable and cost-effective production methods. nih.govresearchgate.net |

| Biocatalytic Synthesis of Derivatives | Utilize engineered enzymes to synthesize novel derivatives of this compound. | Creation of a diverse library of compounds for screening in various applications. |

| Substrate Specificity Studies | Investigate the activity of various hydrolases on this compound. | Understanding the biodegradability and metabolic fate of the compound. |

Exploration of this compound in Other Non-Therapeutic Biological Systems (e.g., Agricultural, Environmental)

The unique chemical structure of this compound suggests its potential utility in various non-therapeutic biological applications, particularly in the agricultural sector. The parent compound, L-pyroglutamic acid, and its derivatives have already been investigated for their roles in plant health and protection.

For example, L-pyroglutamic acid has been shown to enhance salt tolerance in plants and act as a resistance-related metabolite against Fusarium in barley. A study on lettuce plants demonstrated that the application of pyroglutamic acid could increase yield under water deficit stress. researchgate.net Furthermore, a patent describes biocide compositions that include esters and/or amides of pyroglutamic acid for use as solvents or dispersants for agricultural chemicals like fungicides and insecticides. google.com Another patent application discusses the combination of pyroglutamic acid with a urease inhibitor to improve plant health. google.com

Building on this, future research could explore the direct application of this compound in agriculture. Its surfactant properties could be beneficial for the formulation and delivery of pesticides or other active ingredients. The lipophilic dodecyl chain could facilitate the penetration of the compound or co-formulated substances through the waxy cuticle of plant leaves or the cell walls of pathogens.

Research has also shown that esters of L-pyroglutamic acid possess significant antifungal activity, for instance against Phytophthora infestans. nih.gov This suggests that this compound could be investigated as a potential antifungal agent itself, or as a scaffold for the development of more potent agricultural fungicides. nih.gov

In the environmental context, the biodegradability of this compound would be a critical area of study. Research could focus on identifying microorganisms and enzymes capable of degrading the compound, which is essential for assessing its environmental impact and potential for bioremediation applications.

Potential Agricultural and Environmental Applications:

| Application Area | Proposed Function | Research Focus |

| Agriculture | Adjuvant in agrochemical formulations | Investigating its ability to enhance the efficacy and uptake of existing pesticides and herbicides. |

| Plant growth enhancer | Assessing its impact on crop yield, stress tolerance, and nutrient uptake. researchgate.net | |

| Antifungal agent | Screening for direct activity against a range of plant pathogenic fungi. nih.gov | |

| Environmental | Biodegradation studies | Identifying microbial pathways for the breakdown of the compound to ensure environmental compatibility. |

Q & A

Q. What are the recommended methods for synthesizing dodecyl 5-oxo-DL-prolinate in laboratory settings?

- Methodological Answer : this compound is synthesized via esterification of 5-oxo-DL-proline with dodecanol. A typical protocol involves acid-catalyzed (e.g., sulfuric acid) reflux under anhydrous conditions. Reaction progress is monitored using thin-layer chromatography (TLC) or HPLC. Post-synthesis, purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography. Characterization should include -NMR and FTIR to confirm ester bond formation and purity. Safety protocols for handling corrosive catalysts and flammable solvents must be followed, including PPE (gloves, goggles) and fume hood use .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : As a hygroscopic crystalline powder, it should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity for 1–3 months) is advised to assess moisture sensitivity. Handling requires PPE (nitrile gloves, lab coats) and localized exhaust ventilation to avoid inhalation. Safety showers and eye-wash stations must be accessible .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- Spectroscopy : -NMR (to confirm ester linkage at δ 4.0–4.3 ppm), FTIR (C=O stretch at ~1740 cm).

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points, though existing data gaps require experimental validation .

Q. How can solubility profiles of this compound be systematically evaluated?

- Methodological Answer : Use the shake-flask method: Dissolve incremental amounts in solvents (e.g., water, ethanol, DMSO) at 25°C. Centrifuge and quantify supernatant concentration via UV-Vis spectroscopy (λ ~210 nm). Report results as mg/mL ± SD (n=3). Note that polar aprotic solvents (e.g., DMSO) may enhance solubility due to ester hydrophobicity.

Q. What safety protocols are critical during in vitro assays involving this compound?

- Methodological Answer :

- PPE : Respirators (N95 masks), chemically resistant gloves (e.g., nitrile), and lab coats.

- Ventilation : Use fume hoods for powder weighing.

- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal. Emergency protocols (e.g., spill kits) must be pre-established .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of this compound?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Replicate synthesis using high-purity precursors and characterize via X-ray diffraction (XRD) to identify crystalline forms. Compare DSC thermograms across studies, ensuring heating rates (e.g., 10°C/min) and sample sizes (1–5 mg) are standardized. Publish raw DSC data to enable cross-validation .

Q. What experimental designs are optimal for studying its enzymatic hydrolysis kinetics?

- Methodological Answer : Use esterase-rich models (e.g., porcine liver esterase) in pH 7.4 buffers at 37°C. Monitor hydrolysis via LC-MS to quantify 5-oxo-DL-proline release over time. Fit data to Michaelis-Menten models using nonlinear regression (e.g., GraphPad Prism). Include controls with heat-inactivated enzymes to rule out non-enzymatic degradation .

Q. How should researchers address batch-to-batch variability in bioactivity studies?

- Methodological Answer : Implement quality control (QC) metrics:

- Purity : ≥95% by HPLC.

- Residual Solvents : GC-MS to ensure limits meet ICH guidelines.

- Bioassay Replicates : Use at least three independent batches in cell-based assays (e.g., cytotoxicity in HEK293 cells) to assess consistency. Statistical tools like ANOVA can identify batch effects .

Q. What strategies improve the reproducibility of its spectral data across laboratories?

- Methodological Answer : Standardize NMR parameters (e.g., 500 MHz, CDCl) and calibrate using internal standards (e.g., TMS). Share raw spectral files (e.g., JCAMP-DX format) in supplementary materials. For FTIR, use KBr pellets and background subtract solvent residues. Cross-lab collaborations can validate spectral assignments .

Q. How can computational modeling predict its interactions with biological targets?

- Methodological Answer :

Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of target proteins (e.g., proline dehydrogenase). Validate predictions with mutagenesis studies (e.g., alanine scanning). Compare binding energies (ΔG) with experimental IC values from enzyme inhibition assays. Use MD simulations (GROMACS) to assess stability of ligand-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.